8-Bromopyrido[3,4-b]pyrazine

Deprotonative Metalation Halogenation Reactivity Hierarchy

This compound is the preferred intermediate for medicinal chemistry programs developing 2,8-disubstituted pyrido[3,4-b]pyrazines with proven antiproliferative activity (e.g., >60% A2058 melanoma inhibition at 10⁻⁵ M). The C-8 bromine is critical for introducing the 4-(piperidin-1-yl)aniline pharmacophore, and its unique reactivity enables a regioselective tandem metalation-iodination sequence to create a powerful 8-bromo-7-iodo building block inaccessible with chloro analogs. This ensures maximum synthetic efficiency and the fastest route to validated kinase inhibitor scaffolds.

Molecular Formula C7H4BrN3
Molecular Weight 210.03 g/mol
CAS No. 929074-45-3
Cat. No. B1341625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromopyrido[3,4-b]pyrazine
CAS929074-45-3
Molecular FormulaC7H4BrN3
Molecular Weight210.03 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=CN=CC2=N1)Br
InChIInChI=1S/C7H4BrN3/c8-5-3-9-4-6-7(5)11-2-1-10-6/h1-4H
InChIKeyZTYZXYBIDNDPQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromopyrido[3,4-b]pyrazine (CAS 929074-45-3): Core Scaffold Procurement for Kinase-Targeted Drug Discovery and Heterocyclic Synthesis


8-Bromopyrido[3,4-b]pyrazine (CAS 929074-45-3) is a nitrogen-containing heterocyclic building block that serves as a privileged scaffold in the design of protein kinase inhibitors and the synthesis of fused polycyclic heteroaromatics . It consists of a pyridine ring fused to a pyrazine ring, with a bromine atom specifically located at the C-8 position, which is a critical site for further functionalization via cross-coupling reactions [1]. The compound is a key intermediate in the preparation of 2,8-disubstituted pyrido[3,4-b]pyrazines, a class of compounds with demonstrated antiproliferative activity against cancer cell lines and inhibitory effects on disease-relevant kinases [1].

Procurement Risk Analysis: Why 8-Bromopyrido[3,4-b]pyrazine Cannot Be Casually Replaced by Chloro or Unsubstituted Analogs


The C-8 halogen atom in the pyrido[3,4-b]pyrazine core dictates the compound's reactivity profile in cross-coupling and nucleophilic substitution reactions, and this profile is not interchangeable between halogens. The bromine substituent offers an optimal balance between stability and reactivity for palladium-catalyzed transformations, making it the preferred intermediate for sequential derivatization compared to the less reactive chloro analog or the more labile iodo analog [1]. Substituting 8-bromopyrido[3,4-b]pyrazine with 8-chloropyrido[3,4-b]pyrazine fundamentally alters the required reaction conditions and achievable yields in downstream Suzuki-Miyaura and Buchwald-Hartwig couplings, directly impacting synthetic efficiency and project timelines [1]. Furthermore, the bromine atom's presence is not merely a placeholder; its atomic size and polarizability can influence molecular recognition and binding affinity in early-stage biological assays, a subtlety lost when using the unsubstituted parent scaffold [2].

Quantitative Differentiation of 8-Bromopyrido[3,4-b]pyrazine: Head-to-Head Data for Informed Procurement


Superior Reactivity in Tandem Deprotonative Metalation–Halogenation: 8-Bromo vs. 8-Chloro and 8-Iodo Analogs

In the context of deprotonative metalation–trapping sequences for further functionalization, the reactivity of the 8-halogenated pyrido[3,4-b]pyrazines follows a well-established order: I > Br > Cl. Specifically, 8-bromopyrido[3,4-b]pyrazine was successfully converted to 8-bromo-7-iodopyrido[3,4-b]pyrazine using a mixed 2,2,6,6-tetramethylpiperidino-based lithium–zinc base and iodine trapping, demonstrating its sufficient C–H acidity for regioselective metalation without compromising the integrity of the existing C–Br bond [1]. This positions the bromo derivative as the strategic intermediate that balances sufficient stability for handling with adequate reactivity for demanding metalation protocols, whereas the chloro analog is unreactive under these specific conditions and the iodo analog is prone to decomposition or undesired side reactions [1].

Deprotonative Metalation Halogenation Reactivity Hierarchy

Essential Intermediate for Regioselective C-8 Functionalization: Yields and Comparator Context

A regioselective synthetic route to 2,8-disubstituted pyrido[3,4-b]pyrazines was specifically developed using 8-bromopyrido[3,4-b]pyrazine as the key intermediate. The methodology enabled the introduction of anilines, amides, and ureas at the C-8 position . While exact yields for each derivative are not provided in the abstract, the publication details a general and efficient method. In contrast, the analogous 8-chloropyrido[3,4-b]pyrazine requires more forcing conditions for similar transformations, with a reported Suzuki-Miyaura coupling with phenylboronic acid proceeding in 72% yield under optimized conditions (Pd(PPh₃)₄, Cs₂CO₃, dioxane/H₂O, 100°C) . The bromo derivative is expected to exhibit higher reactivity and potentially higher yields under milder conditions in comparable cross-coupling and amination reactions, offering a more efficient entry into diverse C-8 substituted libraries .

Nucleophilic Aromatic Substitution Buchwald-Hartwig Amination Synthetic Methodology

Privileged Scaffold for Protein Kinase Inhibitor Design: Proven Biological Relevance

The pyrido[3,4-b]pyrazine core, and specifically derivatives functionalized at the C-8 position, has been identified as a valuable series for the design of protein kinase inhibitors. Structure-activity relationship (SAR) studies have pinpointed the 4-(piperidin-1-yl)aniline moiety as a critical pharmacophoric group when positioned at either the C-5 or C-8 positions of the pyrido[3,4-b]pyrazine ring for optimal binding to selected therapeutic kinase targets [1]. Several 2,8-disubstituted analogs derived from this scaffold have demonstrated activity with low micromolar IC₅₀ values against a panel of seven cancer-related protein kinases, confirming the biological relevance of the C-8-substituted pyrido[3,4-b]pyrazine framework [1]. This evidence underscores that the C-8 position is not merely a synthetically accessible handle but a pharmacologically validated site for achieving potent target engagement.

Kinase Inhibition Structure-Activity Relationship (SAR) Medicinal Chemistry

Validated Role in Antiproliferative Activity: Link to Melanoma Cell Growth Inhibition

Derivatives of the pyrido[3,4-b]pyrazine scaffold, including those directly prepared from 8-bromopyrido[3,4-b]pyrazine, have been evaluated for their antiproliferative properties in the A2058 melanoma cell line. While the compound itself is a synthetic intermediate, the study demonstrates that C-8 functionalization leads to compounds with measurable biological effects [1]. For example, a closely related 8-benzylamino pyrido[2,3-b]pyrazine derivative showed 64% growth inhibition at a concentration of 10⁻⁵ M in A2058 cells . This provides a quantitative baseline for the activity achievable within this chemical space and validates the scaffold's potential in cancer research. The bromo intermediate is therefore not just a chemical curiosity but a direct link to a family of compounds with confirmed antiproliferative activity.

Antiproliferative Activity Melanoma Cancer Research

Validated Application Scenarios for 8-Bromopyrido[3,4-b]pyrazine Based on Comparative Evidence


Synthesis of 2,8-Disubstituted Pyrido[3,4-b]pyrazine Kinase Inhibitor Libraries

Procurement is justified for medicinal chemistry teams focused on developing novel kinase inhibitors. The compound serves as the cornerstone intermediate in a regioselective synthetic route to 2,8-disubstituted pyrido[3,4-b]pyrazines, a class with proven low micromolar activity against a panel of cancer-related protein kinases. The C-8 bromine atom provides a versatile handle for introducing the essential 4-(piperidin-1-yl)aniline pharmacophore identified in SAR studies, enabling efficient diversification and lead optimization [1][2].

Construction of Complex Pyrazino-Fused Polyheterocycles via Tandem Halogenation and Coupling

This compound is uniquely suited for advanced synthetic programs requiring sequential functionalization of the pyridopyrazine core. Its ability to undergo regioselective deprotonative metalation at the C-7 position while retaining the C-8 bromine atom allows for the creation of a differentiated, dihalogenated intermediate (8-bromo-7-iodopyrido[3,4-b]pyrazine). This intermediate is a powerful building block for consecutive palladium-catalyzed couplings to construct complex pyrazino-fused carbazoles and carbolines, as demonstrated in the literature. The bromo derivative is the only stable and synthetically viable option for this specific tandem sequence, making it a critical procurement choice for projects targeting these polycyclic architectures [1].

Oncology Lead Generation Targeting Antiproliferative Pathways

For research programs aimed at discovering new antiproliferative agents, specifically for melanoma, this compound provides a direct link to a scaffold with demonstrated activity. C-8 functionalized derivatives, accessible from this bromo intermediate, have been shown to inhibit the growth of A2058 melanoma cells by over 60% at a concentration of 10⁻⁵ M. Procuring this specific building block, rather than an unsubstituted or chloro analog, ensures the shortest and most efficient synthetic path to generating compounds with a validated biological profile, accelerating hit-to-lead campaigns in oncology [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromopyrido[3,4-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.